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Compound of Interest

Compound Name: 4-Nitro-p-terphenyl
CAS No.: 10355-53-0
Cat. No.: B078885
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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of 4-Nitro-p-terphenyl, a nitrated aromatic
hydrocarbon of interest in various research fields. This document consolidates essential
chemical and physical data, outlines a detailed experimental protocol for its synthesis and
purification, and presents a summary of its spectroscopic characterization. Furthermore, it
explores the current understanding of its biological activities, including its potential as a
phosphodiesterase 4 (PDE4) inhibitor and its cytotoxic effects on cancer cell lines. This guide is
intended to be a valuable resource for researchers and professionals engaged in chemical
synthesis, drug discovery, and materials science.

Chemical and Physical Properties

4-Nitro-p-terphenyl is a solid, crystalline compound. Its core structure consists of a terphenyl
backbone, a series of three benzene rings linked in a para arrangement, with a nitro group
substituent.
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Experimental Protocols
Synthesis of 4-Nitro-p-terphenyl via Suzuki-Miyaura
Coupling

The synthesis of 4-Nitro-p-terphenyl can be effectively achieved through a Suzuki-Miyaura
cross-coupling reaction. This method offers a versatile and efficient route to construct the biaryl
linkage. A general procedure is outlined below.

Reaction Scheme:

Materials:

(4-Nitrophenyl)boronic acid

e 4-Bromobiphenyl

o Palladium(ll) acetate (Pd(OAc)2)

» Triphenylphosphine (PPhs)

o Potassium carbonate (K2COs)

e Toluene

o Water
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o Ethyl acetate

e Brine

e Anhydrous magnesium sulfate (MgSOa)
Procedure:

» To a round-bottom flask, add (4-nitrophenyl)boronic acid (1.2 equivalents), 4-bromobiphenyl
(1.0 equivalent), and potassium carbonate (2.0 equivalents).

e Add a palladium catalyst, such as a mixture of palladium(ll) acetate (0.05 equivalents) and
triphenylphosphine (0.1 equivalents).

e Add a 4:1 mixture of toluene and water to the flask.

» Heat the reaction mixture to reflux (approximately 100-110 °C) and stir vigorously for 12-24
hours. Monitor the reaction progress by thin-layer chromatography (TLC).

» After completion, cool the reaction mixture to room temperature.
» Dilute the mixture with ethyl acetate and wash with water and then brine.

e Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under
reduced pressure to obtain the crude product.
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Figure 1. Suzuki-Miyaura coupling workflow for the synthesis of 4-Nitro-p-terphenyl.

Purification by Recrystallization

The crude 4-Nitro-p-terphenyl can be purified by recrystallization to obtain a product of high
purity.[2][3]

Solvent Selection:

A suitable solvent for recrystallization should dissolve the compound well at its boiling point but
poorly at room temperature.[2] A mixed solvent system, such as ethanol/water or
dichloromethane/hexane, may also be effective.

Procedure:

Dissolve the crude product in a minimum amount of the hot recrystallization solvent.
e If insoluble impurities are present, perform a hot filtration.

 Allow the solution to cool slowly to room temperature to promote the formation of large, pure
crystals.[2]

e Further cooling in an ice bath can maximize the yield of the crystals.[3]

o Collect the crystals by vacuum filtration, wash them with a small amount of the cold solvent,
and dry them under vacuum.

Spectroscopic Data

The structure and purity of the synthesized 4-Nitro-p-terphenyl can be confirmed by various
spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR (400 MHz, CDCIs): The proton NMR spectrum is expected to show complex
multiplets in the aromatic region (& 7.5-8.5 ppm). The protons on the nitrophenyl ring will be
shifted downfield due to the electron-withdrawing effect of the nitro group.
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e 13C NMR (100 MHz, CDCIs): The carbon NMR spectrum will display signals for all 18 carbon
atoms. The carbon attached to the nitro group will be significantly deshielded. The chemical
shifts of the aromatic carbons will be in the range of  120-150 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum provides information about the functional groups present in the molecule.
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Mass Spectrometry (MS)

e GC-MS (El): Gas chromatography-mass spectrometry with electron ionization will show a
molecular ion peak (M*) at m/z = 275.3. The fragmentation pattern will be characteristic of
the terphenyl structure and the nitro group.

Biological Activity

The biological activities of p-terphenyls and nitroaromatic compounds have been a subject of
interest in medicinal chemistry. While specific data for 4-Nitro-p-terphenyl is limited, the
activities of related compounds provide insights into its potential pharmacological profile.

Potential as a Phosphodiesterase 4 (PDE4) Inhibitor

p-Terphenyl derivatives have been identified as potential inhibitors of phosphodiesterase 4
(PDE4), an enzyme family involved in inflammatory and neurological diseases.[5][6] Inhibition
of PDE4 leads to an increase in cyclic AMP (cAMP) levels, which in turn down-regulates
inflammatory responses. Several p-terphenyls isolated from marine-derived fungi have shown
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notable PDE4 inhibitory activities with 1Cso values in the micromolar range.[6] Given its p-
terphenyl core, 4-Nitro-p-terphenyl could be a candidate for investigation as a PDE4 inhibitor.
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Figure 2. Potential inhibitory action of 4-Nitro-p-terphenyl on the PDE4 signaling pathway.

Cytotoxicity Against Cancer Cell Lines

Nitroaromatic compounds have been investigated for their potential as anticancer agents.[7]
Studies on structurally related nitro-containing compounds have demonstrated cytotoxic effects
against various cancer cell lines, including breast cancer (MCF-7, MDA-MB-231) and lung
cancer cells.[8][9] The cytotoxicity of these compounds is often attributed to their ability to
induce apoptosis and oxidative stress. While direct studies on 4-Nitro-p-terphenyl are not
extensively reported, its chemical structure suggests that it warrants investigation for its
cytotoxic potential against cancer cells.

Conclusion

4-Nitro-p-terphenyl is a compound with a well-defined chemical structure that can be
synthesized and purified using standard organic chemistry techniques. Its spectroscopic profile
is consistent with its structure. Based on the biological activities of related p-terphenyl and
nitro-containing compounds, 4-Nitro-p-terphenyl presents itself as a molecule of interest for
further investigation, particularly in the areas of anti-inflammatory and anticancer drug
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discovery. This technical guide provides a foundational resource for researchers to build upon
in their exploration of this and similar compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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